molecular formula C11H8F6O4 B589881 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 CAS No. 1330172-70-7

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Cat. No.: B589881
CAS No.: 1330172-70-7
M. Wt: 321.19
InChI Key: YPGYLCZBZKRYQJ-CBYSEHNBSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a deuterated derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. This compound is characterized by the presence of trifluoroethoxy groups attached to a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The deuterated version can be synthesized by using deuterated reagents or by exchanging the hydrogen atoms with deuterium in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to its deuterium content.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The deuterium atoms can influence the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: The non-deuterated version of the compound.

    2,5-Bis(2,2,2-trifluoroethoxy)phenylboronic Acid: A similar compound with a boronic acid group instead of a carboxylic acid group.

    4-(2,2,2-Trifluoroethoxy)phenylacetic Acid: A related compound with a different substitution pattern on the aromatic ring.

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and metabolic stability. The trifluoroethoxy groups also contribute to its unique chemical and physical properties, making it a valuable compound in various research fields.

Biological Activity

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C₁₁H₈F₆O₄
  • Molecular Weight : 318.17 g/mol
  • CAS Number : 1330172-70-7

The biological activity of this compound is primarily linked to its effects on cellular pathways and molecular interactions. The compound has been studied for its potential roles in various biochemical processes:

  • Cell Apoptosis : Research indicates that this compound may induce apoptosis in certain cell types, which is critical for cancer therapy applications. It appears to activate extrinsic apoptotic pathways and increase cytochrome c release, leading to programmed cell death .
  • Insulin Signaling Pathway : The compound has been shown to affect insulin signaling pathways, potentially leading to insulin resistance and reduced insulin production in pancreatic beta-cells.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Anti-Cancer Activity : In studies involving glioblastoma cell lines, compounds derived from this compound showed significant induction of apoptosis. The IC50 values for these compounds were reported as follows:
    CompoundIC50 (µM)% Cell Death
    5b10.1451.58%
    5d8.1450.12%
    5m10.4853.65%

These values indicate the concentration required to achieve a 50% reduction in cell viability .

  • Anti-Diabetic Effects : In genetically modified Drosophila models of diabetes, derivatives of this compound significantly lowered glucose levels, suggesting potential anti-diabetic properties .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

  • Drosophila Model : In experiments using Drosophila melanogaster as a model organism for diabetes, compounds derived from this compound demonstrated notable reductions in glucose levels and improved metabolic profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving various cancer cell lines indicated that treatment with derivatives of this compound led to significant DNA damage and apoptosis in cancer cells. This suggests that it could be developed as an anti-cancer agent .
  • Diabetes Management : Research on diabetic models has shown that the administration of this compound can improve glycemic control and reduce insulin resistance, making it a candidate for further investigation in diabetes therapies .

Q & A

Basic Questions

Q. What are the key physicochemical properties and safety considerations for handling 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3?

  • Answer : The compound (CAS 35480-52-5) has a molecular formula of C11H8F6O4 and a molecular weight of 318.17 g/mol . It should be stored sealed in dry conditions at room temperature to prevent degradation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions like using gloves, goggles, and adequate ventilation .

Q. What synthetic routes are reported for preparing this compound, and how is isotopic purity ensured?

  • Answer : While direct synthesis protocols for the deuterated form are not explicitly detailed in the evidence, analogous non-deuterated compounds (e.g., 2,5-bis(trifluoromethyl)terephthalic acid) are synthesized via multi-step routes involving halogenation and functional group substitution . Isotopic purity for deuterated analogs is typically ensured using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and absence of protiated impurities. High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for verifying chemical purity .

Q. How is the compound utilized as a reference standard in pharmaceutical research?

  • Answer : The non-deuterated form is identified as Flecainide Acetate EP Impurity D, highlighting its role in quality control during drug development . The deuterated variant (d3) is likely used in metabolic studies or as an internal standard in mass spectrometry due to its isotopic stability, enabling precise quantification in biological matrices .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoroethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The trifluoroethoxy groups (-OCH2CF3) are strong electron-withdrawing substituents, which deactivate the benzene ring toward electrophilic attack. This effect can stabilize carboxylate intermediates, making the compound more resistant to decarboxylation but less reactive in Friedel-Crafts or nitration reactions. Such properties necessitate careful selection of reaction conditions (e.g., strong bases or high temperatures) for functionalization .

Q. What analytical techniques are recommended to confirm the deuteration pattern and isotopic purity of this compound?

  • Answer :

  • Deuteration Sites : ¹H NMR can identify protiated impurities by comparing integration ratios of deuterated vs. non-deuterated protons.
  • Isotopic Purity : High-resolution mass spectrometry (HRMS) detects isotopic distribution anomalies, while ²H NMR or isotope ratio mass spectrometry (IRMS) quantifies deuterium incorporation .
  • Chemical Purity : HPLC with UV detection (≥95% purity) and ¹H/¹³C NMR ensure structural integrity .

Q. What strategies mitigate purification challenges caused by the compound’s high fluorine content?

  • Answer : The trifluoroethoxy groups increase hydrophobicity and reduce solubility in polar solvents. Purification strategies include:

  • Chromatography : Reverse-phase HPLC or flash chromatography using C18 columns with acetonitrile/water gradients.
  • Crystallization : Exploiting differential solubility in fluorinated solvents (e.g., hexafluoroisopropanol) .
  • Derivatization : Converting the carboxylic acid to a methyl ester temporarily to improve handling .

Q. In metabolic tracing studies, why is the deuterated form preferred over the non-deuterated analog?

  • Answer : Deuterium incorporation provides a stable isotopic label that does not significantly alter the compound’s chemical behavior but allows tracking via MS or NMR. This is critical for studying metabolic pathways, as deuterated metabolites can be distinguished from endogenous compounds, reducing background noise in assays .

Properties

IUPAC Name

2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYLCZBZKRYQJ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)O)OCC(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (14.7 g) and DMF (125 ml) was added sodium tert-butoxide (12.8 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 100° C. for 10 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×80 ml), and the combined organic layers were washed with water (3×60 ml). The solution was concentrated to one-third of the original volume and hexane (200 ml) was added. The resulting suspension was stirred at room temperature for 2 hours, filtered and the damp cake was rinsed with hexane (2×40 ml). The damp cake was dried in vacuo at 40° C. for 5 hours to give the product as a white solid (16.02 g, yield 75.3%).
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125 mL
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20 g
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cupric bromide
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90 mL
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30 mL
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Yield
75.3%

Synthesis routes and methods II

Procedure details

replacing the methyl moiety of the acetophenone function of said 2,5-bis(2,2,2-trifluoroethoxy)acetophenone using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid; and
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Synthesis routes and methods III

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
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292 g
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Synthesis routes and methods IV

Procedure details

In still another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. Hydroquinone is contacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate under conditions to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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